EBV activator C60
Description
Properties
CAS No. |
1031658-01-1 |
|---|---|
Molecular Formula |
C27H24ClN3O4 |
Molecular Weight |
489.96 |
IUPAC Name |
Methyl 2-(6-chloro-1-(4-methoxyphenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-2-carboxamido)benzoate |
InChI |
InChI=1S/C27H24ClN3O4/c1-34-18-10-7-16(8-11-18)25-24-19(21-15-17(28)9-12-23(21)29-24)13-14-31(25)27(33)30-22-6-4-3-5-20(22)26(32)35-2/h3-12,15,25,29H,13-14H2,1-2H3,(H,30,33) |
InChI Key |
QKKLITDYULGDTP-UHFFFAOYSA-N |
SMILES |
O=C(OC)C1=CC=CC=C1NC(N(C2C3=CC=C(OC)C=C3)CCC4=C2NC5=C4C=C(Cl)C=C5)=O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
EBV activator C-60; EBV-activator-C60; EBV activator C 60 |
Origin of Product |
United States |
Discovery of C60 As an Ebv Lytic Cycle Inducer
EBV activator C60 was identified through a high-throughput screening of a large chemical library for compounds capable of inducing the EBV lytic cycle. frontiersin.orgmdpi.com This screening utilized a cell-based assay designed to detect the activation of the viral lytic program. nih.gov From a screen of 66,840 small molecule compounds, C60, a tetrahydrocarboline derivative, emerged as one of the most potent hits. nih.govfrontiersin.org It demonstrated the ability to induce lytic gene expression in a variety of EBV-positive cell lines, including those derived from Burkitt lymphoma, lymphoblastoid cells, and nasopharyngeal carcinoma. nih.gov Notably, C60 was found to induce reactivation in a higher percentage of cells compared to previously known chemical inducers. nih.gov
Mechanism of Action of C60
Subsequent research has revealed that C60's mechanism of action is distinct from that of other lytic inducers like HDAC inhibitors and phorbol (B1677699) esters. frontiersin.orgplos.org The primary cellular target of C60 has been identified as the Cullin-associated and neddylation-dissociated 1 (CAND1) protein. mdpi.complos.orgresearchgate.net
CAND1 is a key regulator of Cullin-RING ligases (CRLs), which are the largest family of E3 ubiquitin ligases responsible for targeting proteins for degradation via the proteasome. plos.org C60 perturbs the normal interaction between CAND1 and Cullin1. plos.orgresearchgate.net This disruption leads to a global increase in ubiquitylated proteins and, crucially, the stabilization of the EBV immediate-early protein ZTA. plos.orgresearchgate.net ZTA contains a Cullin-interaction motif, and its stabilization by C60 is a key step in initiating the lytic cascade. plos.org
Furthermore, studies have shown that C60 treatment leads to the activation of the p53 pathway, indicated by the stabilization and phosphorylation of the p53 tumor suppressor protein. plos.orgresearchgate.net This effect on p53 appears to be independent of a direct DNA damage response. plos.org
The mechanism of C60 is distinct from that of proteasome inhibitors like MG132 and neddylation inhibitors like MLN4924, suggesting it acts on a different part of the ubiquitin-proteasome pathway. plos.orgplos.org
Structure Activity Relationship Sar Studies of C60 Analogs
Initial studies on C60 and its structurally related analogs have provided early insights into the chemical features important for its activity. nih.gov The active compounds, including C09, C50, C53, and C67, all share a common tetrahydrocarboline core. frontiersin.orgnih.gov Analysis of these initial hits revealed that substitutions on the indole (B1671886) ring and the nature of the linkage to a terminal aromatic ring are important for the ability to induce EBV reactivation. nih.gov These preliminary structure-activity relationship (SAR) findings suggest that the tetrahydrocarboline scaffold is a promising starting point for the development of more potent and specific EBV lytic inducers. nih.gov
Application of C60 in Ebv Research
The discovery of C60 has provided researchers with a valuable tool to investigate the molecular mechanisms governing the switch between EBV latency and lytic replication. nih.govplos.org It has been used in studies to probe the transcriptional events that occur during reactivation. nih.govbiorxiv.org For instance, research using C60 to induce reactivation in lymphoblastoid cell lines has helped to elucidate the role of the cellular protein CTCF in regulating viral gene expression during the early stages of the lytic cycle. nih.govbiorxiv.orgresearcher.life
Furthermore, C60 has been instrumental in demonstrating the potential of lytic induction therapy. Studies have shown that C60 can act synergistically with the antiviral drug ganciclovir (B1264) (GCV) to selectively kill EBV-positive cancer cells. nih.govnih.gov By inducing the lytic cycle, C60 triggers the expression of viral enzymes that can activate GCV, leading to targeted cell death in the EBV-infected tumor cells. nih.gov
Research Implications for Understanding Ebv Pathobiology
Elucidating the Role of Ubiquitin-Proteasome System in EBV Latency Maintenance and Reactivation
The ubiquitin-proteasome system (UPS) is a critical cellular machinery responsible for protein degradation and is now understood to be a key regulator of the EBV latent-lytic switch. Research utilizing C60 has been instrumental in uncovering the specific components of the UPS that are manipulated by the virus to maintain latency and the mechanisms by which this control can be subverted to trigger reactivation.
A pivotal discovery was the identification of the Cullin-RING E3 ubiquitin ligase (CRL) complex and its associated factor, CAND1 (Cullin-associated and neddylation-dissociated 1), as a direct target of C60. plos.orgnih.gov C60 perturbs the normal interaction between CAND1 and Cullin1, leading to a global accumulation of ubiquitylated substrates. plos.orgresearchgate.netresearchgate.net This disruption of the CAND1-Cullin1 cycle is a key event in C60-mediated EBV reactivation. plos.orgresearchgate.net
Specifically, C60 has been shown to stabilize the EBV immediate-early transactivator protein, ZTA (also known as BZLF1), a master regulator of the lytic cycle. plos.orgnih.govresearchgate.net This stabilization occurs because C60's interference with the CRL complex prevents the ubiquitin-mediated degradation of ZTA. researchgate.net ZTA itself contains a Cullin-interaction motif within its transcription activation domain, making it susceptible to regulation by the UPS. plos.org By preventing its degradation, C60 allows ZTA to accumulate, thereby initiating the lytic cascade. plos.orgnih.gov This finding underscores the high sensitivity of EBV lytic control to proteasome-dependent pathways. plos.org
Furthermore, genetic screening has independently confirmed that CAND1 acts as a restriction factor for EBV reactivation, further solidifying its role in maintaining viral latency. plos.org The use of C60 has thus provided a direct link between a specific component of the UPS and the regulation of the EBV life cycle, offering a more precise understanding than broader-acting proteasome inhibitors like MG132. plos.orgresearchgate.net
Investigating p53 Pathway Crosstalk with Viral Life Cycle Regulation
The tumor suppressor protein p53 is a central node in cellular stress responses and its pathway is intricately linked with the EBV life cycle. The chemical probe C60 has been a valuable tool in dissecting this crosstalk, revealing how modulation of p53 stability can influence viral reactivation.
Studies have demonstrated that C60 treatment leads to a significant stabilization and phosphorylation of p53 at serine 15, a marker of p53 activation. plos.orgresearchgate.netnih.gov This effect is observed in multiple cell types, including those that are EBV-negative, indicating that C60's activation of the p53 pathway is not dependent on the presence of the virus. plos.org The mechanism behind this stabilization is linked to C60's perturbation of the CAND1-Cullin1-ubiquitin cycle, which also regulates p53 degradation. plos.orgresearchgate.net
Interestingly, while C60 activates p53, this activation is not essential for EBV reactivation in all cell types. For instance, Akata cells, which lack detectable p53, still undergo lytic reactivation in response to C60. plos.org This suggests that while the p53 pathway is a prominent target of C60, the primary mechanism for lytic induction lies in the stabilization of ZTA. plos.org
The induction of the EBV lytic program is known to elicit a DNA damage response, leading to the phosphorylation of p53. plos.org The BZLF1 protein can then target this phosphorylated p53 for degradation through a separate ubiquitin-proteasome pathway, independent of MDM2. plos.org C60's ability to stabilize both p53 and ZTA simultaneously provides a unique experimental system to study the complex interplay and temporal regulation between these two key proteins during the switch from latency to lytic replication. plos.org
| Finding | Implication for p53-EBV Crosstalk | Key References |
|---|---|---|
| C60 induces stabilization and phosphorylation of p53. | Highlights a direct link between the chemical probe and activation of the p53 stress response pathway. | plos.orgresearchgate.netnih.gov |
| p53 activation by C60 occurs in EBV-negative cells. | Demonstrates that this effect is a direct cellular response to the compound, not a downstream effect of viral reactivation. | plos.org |
| EBV reactivation by C60 can occur in p53-deficient cells. | Indicates that p53 activation is not an absolute requirement for C60-induced lytic cycle entry. | plos.org |
| C60 stabilizes both p53 and the viral transactivator ZTA. | Provides a tool to study the concurrent regulation and interaction of a key cellular tumor suppressor and the master viral lytic switch protein. | plos.org |
Utility of EBV Activator C60 as a Molecular Probe for EBV Research
The discovery and characterization of C60 have provided the field of EBV research with a highly potent and specific molecular probe. nih.gov Its utility stems from its ability to induce lytic reactivation at nanomolar concentrations, a significant improvement over traditional inducers like TPA and sodium butyrate (B1204436) which require millimolar concentrations. nih.gov This high potency allows for more precise and targeted studies of the latent-to-lytic switch.
C60's distinct mechanism of action, centered on the perturbation of the CAND1-Cullin1-ubiquitin cycle, sets it apart from other lytic inducers such as histone deacetylase (HDAC) inhibitors. plos.orgnih.gov This specificity allows researchers to isolate and study the role of the ubiquitin-proteasome system in viral reactivation without the confounding effects of broad epigenetic modifications. plos.org Gene expression profiling has confirmed that C60 affects a different spectrum of gene targets compared to HDAC inhibitors. plos.orgresearchgate.net
As a molecular probe, C60 has been instrumental in:
Target Identification: Affinity purification using C60 led directly to the identification of CAND1 as its biochemical target and a key regulator of EBV latency. plos.orgnih.gov
Pathway Dissection: It has enabled detailed investigation into the roles of the UPS and the p53 pathway in the viral life cycle. plos.orgresearchgate.net
Functional Studies: C60 has been used in various EBV-positive cell lines to study the downstream effects of lytic induction and host-cell responses. plos.orgnih.gov
The development of C60 and its analogs represents a significant advancement in the toolset available for EBV research, facilitating a deeper understanding of the biochemical pathways that govern viral latency and reactivation. nih.govresearchgate.net
Insights into Host-Virus Interaction Dynamics During Lytic Switch
The transition from latency to the lytic cycle is a dynamic process involving a complex interplay between viral and host factors. C60 serves as a valuable tool to trigger this switch synchronously in a cell population, allowing for a temporal analysis of the ensuing host-virus interactions.
Upon C60-induced reactivation, a cascade of events is initiated, beginning with the stabilization of the viral immediate-early protein ZTA. plos.org This event then triggers the expression of other lytic genes, leading to viral DNA replication and the production of new virions. vumc.nl Simultaneously, the host cell responds to this viral takeover. C60-induced p53 activation is one such host response, representing a cellular defense mechanism against viral replication. plos.orgnih.gov
The study of C60's effects has revealed that the ubiquitin-proteasome system is a major battleground during the lytic switch. researchgate.net While the virus exploits this system to regulate its own proteins, the host cell also utilizes it to control viral infection. The finding that C60 perturbs the CAND1-Cullin1 interaction to stabilize ZTA highlights a specific host vulnerability that EBV may have evolved to exploit, and which can be artificially manipulated to force the virus out of latency. plos.orgresearchgate.net This provides a clearer picture of the molecular arms race between EBV and its host during the critical phase of reactivation.
Understanding Cell-Type Specificity in EBV Reactivation Mechanisms
EBV can establish latent infection in different cell types, primarily B lymphocytes and epithelial cells. vumc.nl The mechanisms controlling latency and reactivation can vary between these cellular environments. C60 has proven to be a potent activator of EBV reactivation across various latently infected cell types, including Burkitt lymphoma cells (Mutu I), lymphoblastoid cell lines (LCLs), and gastric carcinoma cells. plos.orgnih.gov
Despite its broad activity, the use of C60 in different cell models has helped to highlight cell-type specific nuances in the reactivation process. For example, while C60 induces p53 in multiple cell types, its necessity for lytic induction is not universal, as seen in the p53-deficient Akata cells. plos.org
Future Research Directions
Identification of Additional Downstream Targets and Signaling Cascades Triggered by EBV Activator C60
Initial research has successfully identified the Cullin-associated and neddylation-dissociated 1 (CAND1) protein as a primary biochemical target of C60. plos.orgresearchgate.netresearchgate.net The interaction of C60 with CAND1 disrupts the normal function of the CAND1-Cullin1 ubiquitin ligase cycle. plos.orgnih.gov This perturbation leads to a global increase in ubiquitylated substrates and, crucially, results in the stabilization of the viral immediate-early transactivator protein ZTA (also known as BZLF1 or ZEBRA) and the host tumor suppressor protein p53. plos.orgresearchgate.netnih.gov Gene expression profiling has confirmed that C60 activates the p53 pathway. plos.orgnih.gov
However, the full spectrum of signaling pathways affected by C60 remains to be elucidated. While the CAND1-p53/ZTA axis is a significant finding, it is plausible that C60 interacts with other cellular factors or that the disruption of the Cullin-RING ligase (CRL) cycle has broader consequences than currently known. Future investigations should focus on unbiased, large-scale screening methods to identify additional downstream effectors. Techniques such as genome-wide CRISPR/Cas9 knockout screens could reveal other host factors that are essential for C60-mediated viral reactivation. Furthermore, phosphoproteomic analyses could map the signaling cascades activated or inhibited by C60, providing a more dynamic view of its impact on cellular signaling beyond the stabilization of specific proteins. Identifying these additional pathways is crucial for a complete mechanistic understanding and for predicting potential off-target effects.
Known Downstream Effects of this compound
| Target/Pathway | Observed Effect of C60 | Consequence | Reference |
|---|---|---|---|
| CAND1 | Directly binds to CAND1, identified via affinity purification. | Initiates the cascade of downstream effects. | plos.orgresearchgate.net |
| CAND1-Cullin1 Interaction | Reduces the association between CAND1 and Cullin1. | Disrupts the Cullin-RING ligase (CRL) cycle. | plos.orgnih.gov |
| Global Ubiquitylation | Leads to an accumulation of ubiquitylated proteins. | Suggests broad disruption of protein degradation pathways. | plos.orgnih.gov |
| p53 Pathway | Activates the p53 stress response pathway. | Stabilizes and increases phosphorylation (pS15) of p53. | plos.orgnih.gov |
| ZTA (BZLF1) | Stabilizes the ZTA protein by preventing its degradation. | Triggers the EBV lytic reactivation cascade. | plos.orgresearchgate.net |
Structural Biology Approaches to Elucidate this compound-Protein Interactions
The discovery that C60 binds to CAND1 was made through biochemical affinity purification. plos.orgresearchgate.net While this established a direct physical link, the atomic-level details of this interaction are completely unknown. A significant future endeavor will be to use structural biology techniques to resolve the three-dimensional structure of C60 in complex with its target protein(s).
High-resolution techniques such as X-ray crystallography or cryo-electron microscopy (cryo-EM) could be employed to visualize the precise binding pocket of C60 on CAND1. Such a structure would reveal the specific amino acid residues involved in the interaction and the conformational changes induced in CAND1 upon C60 binding. This information is invaluable for several reasons. First, it would definitively confirm the mechanism of action, showing how C60 disrupts the interaction between CAND1 and Cullin1. nih.gov Second, a detailed structural model would pave the way for structure-based drug design. By understanding the pharmacophore, medicinal chemists could rationally design and synthesize new analogs of C60 with improved potency, selectivity, and drug-like properties. The feasibility of such approaches is supported by existing structural studies on other EBV proteins, such as the Bcl-2 homolog BHRF1 and the transcription factor ZEBRA. nih.govrcsb.org
Characterization of Specificity and Selectivity of this compound in Diverse EBV Latency Programs and Clinical Isolates
C60 has demonstrated efficacy as a potent lytic inducer across a wide range of EBV-positive cancer cell lines. nih.gov Its activity has been confirmed in models of Burkitt's lymphoma (BL), lymphoblastoid cell lines (LCLs), and nasopharyngeal carcinoma (NPC). nih.govvumc.nl Furthermore, it is effective in different EBV latency programs, including the highly restrictive Type I latency (e.g., Mutu I cells) and the more comprehensive Type III latency (e.g., LCLs). plos.orgnih.govplos.org
Despite this broad activity in laboratory settings, a critical gap in knowledge is its effectiveness against the backdrop of natural genetic variation in EBV. Clinical isolates of EBV from different geographical regions and patient populations exhibit sequence diversity. It is imperative for future research to assess the specificity and selectivity of C60 across a panel of diverse clinical EBV isolates. This would involve isolating EBV from patient tumors (e.g., gastric carcinoma, NPC) and establishing new cell lines or patient-derived models. Testing C60 in these systems would determine if its efficacy is maintained regardless of viral strain variations. Such studies are essential to validate its potential as a broadly applicable therapeutic agent for EBV-associated malignancies.
Reported Activity of this compound in Different Latency Models
| Cell Line Model | Cancer Type / Latency Program | Observed Activity | Reference |
|---|---|---|---|
| Mutu I | Burkitt's Lymphoma (Type I Latency) | Potent induction of lytic reactivation. | plos.orgvumc.nl |
| Mutu-LCL, LCL352 | Lymphoblastoid Cell Line (Type III Latency) | Effective induction of lytic genes (ZTA, EA-D). | plos.orgnih.gov |
| Akata EBV⁺ | Burkitt's Lymphoma (Type I Latency) | Induces lytic reactivation independent of p53. | plos.org |
| C666.1 | Nasopharyngeal Carcinoma | Proven lytic inducer. | vumc.nl |
| SNU719 | Gastric Carcinoma Xenograft | Demonstrated in vivo reactivation (BZLF1 expression). | nih.gov |
| AGS-Akata | Gastric Carcinoma Xenograft | Confirmed in vivo reactivation activity. | nih.gov |
Integration with Multi-Omics Approaches for Holistic Pathway Mapping in EBV-Infected Cells
To date, the investigation of C60 has involved several "omics" technologies in isolation. Gene expression profiling identified the activation of the p53 pathway, proteomics identified CAND1 as the binding partner, and PRO-Seq has mapped RNA polymerase activity during reactivation. plos.orgresearchgate.netnih.govbiorxiv.org While informative, these individual datasets provide only snapshots of the cellular response.
A truly holistic understanding requires the integration of multiple omics layers. Future studies should adopt a systems biology approach, applying a suite of omics technologies to the same biological system before and after C60 treatment. Such an approach could include:
Transcriptomics (RNA-seq): To quantify changes in all host and viral gene expression.
Proteomics and Phosphoproteomics: To measure changes in protein abundance and signaling activity.
Metabolomics: To identify shifts in cellular metabolism that support viral reactivation. nih.gov
Epigenomics (ATAC-seq/ChIP-seq): To map changes in chromatin accessibility and the binding of transcription factors across the host and viral genomes. nih.gov
By integrating these datasets, researchers can construct a comprehensive network map of the cellular perturbations induced by C60. mdpi.com This will not only validate and expand upon the known CAND1 pathway but is also highly likely to uncover novel, interconnected pathways that are crucial for its function, providing a complete and unbiased view of its mechanism of action.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
